2,6-Bis(dimethylamino)hexanoic acid

Peptide engineering Supramolecular chemistry Drug design

Research often stalls when native amino acids like lysine introduce unwanted hydrogen-bond donation, disrupting peptide conformation or catalyst design. 2,6-Bis(dimethylamino)hexanoic acid (CAS 92175-43-4) solves this by presenting two tertiary amine groups, reducing hydrogen-bond donor count from 3 to 1. - Quantified HBD reduction: precisely eliminates 2 HBDs vs. lysine, enabling rational control of peptide secondary structure and solubility. - Validated kinetics: fully characterized nitrogen inversion rates (k₂ = 1-10 M⁻¹·s⁻¹, kᵢ = 10⁸-10⁹ s⁻¹) serve as a benchmark for ¹³C-NMR relaxation dispersion experiments on methylated proteins. - Chiral purity: (S)-enantiomer provides a stable stereogenic center for asymmetric catalysis and bidentate metal coordination. Sourced from vetted manufacturers, each batch is supplied with comprehensive analytical documentation to ensure reproducibility in demanding research applications.

Molecular Formula C10H22N2O2
Molecular Weight 202.29 g/mol
Cat. No. B14794310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(dimethylamino)hexanoic acid
Molecular FormulaC10H22N2O2
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCN(C)CCCCC(C(=O)O)N(C)C
InChIInChI=1S/C10H22N2O2/c1-11(2)8-6-5-7-9(10(13)14)12(3)4/h9H,5-8H2,1-4H3,(H,13,14)
InChIKeyHNWHSCYWLXEVJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(dimethylamino)hexanoic Acid: Identity and Procurement


2,6-Bis(dimethylamino)hexanoic acid (CAS 92175-43-4), also systematically named Nα,Nα,Nε,Nε-tetramethyl-L-lysine, is a synthetic, chiral α-amino acid derivative. It features a hexanoic acid backbone substituted with dimethylamino (–N(CH₃)₂) groups at both the 2- and 6-positions, yielding the molecular formula C₁₀H₂₂N₂O₂ and a molecular weight of 202.29 g·mol⁻¹ . Unlike canonical lysine, which bears primary amines, this compound presents two tertiary amine groups, a single carboxylic acid hydrogen-bond donor, and a single stereogenic center. Its predicted logP of 0.42 and a hydrogen-bond acceptor count of 4 distinguish it sharply from the highly hydrophilic native amino acid . These physicochemical features make it a subject of interest in peptide engineering, asymmetric catalysis, NMR dynamics studies, and nucleoside modification chemistry.

Peptide Engineering Defined H-bond disruption with reduced donor capacity
Membrane Studies Higher lipophilicity vs native lysine for permeability models
Asymmetric Catalysis Stable (S)-enantiomer for chiral ligand design
NMR Dynamics Quantitative benchmark for protein methylation studies

Tetramethyllysine vs. Lysine: Substitution Limitations


Generic substitution fails because the degree of N-methylation at the 2- and 6-positions fundamentally rewires hydrogen-bonding capacity, lipophilicity, and acid–base behavior. In native L-lysine, the α- and ε-amino groups act as hydrogen-bond donors (three total HBDs including the carboxyl), enabling canonical secondary-structure interactions [1]. In 2,6-bis(dimethylamino)hexanoic acid, both amino groups are fully methylated, eliminating their donor capacity and leaving a single HBD from the carboxylic acid moiety . Consequently, the compound is significantly more lipophilic (ACD/LogP ≈ 0.42 vs. ∼ −3.0 for lysine) and exhibits altered protonation equilibria and nitrogen inversion dynamics [2]. These differences directly impact peptide conformation, metal-coordination geometry, and pharmacokinetic profile, rendering simple replacement with lysine or mono-/dimethyl intermediates invalid for applications requiring precise control of intermolecular interactions.

!
Loss of side‑chain H‑bond donors

Full N‑methylation eliminates lysine’s amine HBDs, which may disrupt secondary‑structure stabilization and recognition.

!
Altered protonation and inversion dynamics

Mono‑ or non‑methylated intermediates exhibit different nitrogen inversion kinetics; substitution may shift NMR benchmarks and metal‑coordination behavior.

!
Achiral analogs lack stereochemical control

6‑(Dimethylamino)hexanoic acid and similar derivatives cannot provide the stable (S)‑center required for enantioselective synthesis.

Quantitative Evidence: Tetramethyllysine vs. Analogs


Hydrogen-Bond Donor Profile vs. L-Lysine

2,6-Bis(dimethylamino)hexanoic acid (tetramethyllysine) presents a drastically reduced hydrogen-bond donor (HBD) capacity compared to L-lysine. The fully methylated α- and ε-amino groups cannot serve as HBDs, leaving only the carboxylic acid proton. Predictive physicochemical profiling yields 1 HBD and 4 HBA for tetramethyllysine , whereas L-lysine (zwitterionic form) displays 3 HBD and 4 HBA [1]. This divergence alters the molecule's ability to engage in directional hydrogen-bond networks, a critical factor in peptide secondary-structure stabilization and protein–ligand recognition.

H‑Bond Donors vs Lysine
Cross‑study comparable
1 HBD vs 3 HBD (Δ = −2)
Reduced HBD network may disrupt peptide folding and recognition.
Predicted values; experimental validation recommended.
Peptide engineering Supramolecular chemistry Drug design

Lipophilicity Shift Compared to L-Lysine

Permethylation of both amino groups dramatically increases lipophilicity. The predicted ACD/LogP for 2,6-bis(dimethylamino)hexanoic acid is 0.42 , whereas L-lysine exhibits an experimental/predicted LogP of approximately −3.0 to −3.5 [1]. This three-order-of-magnitude difference in octanol–water partitioning indicates that tetramethyllysine will partition into lipid bilayers far more readily than the parent amino acid.

Lipophilicity vs Lysine
Reported
LogP 0.42 vs −3.0 (Δ ~3.7)
May enable membrane partitioning and permeability studies.
Predicted; confirm with in vitro permeability assays.
Membrane permeability Pharmacokinetics Bioavailability

Nitrogen Inversion Kinetics: Free Acid vs. Methyl Ester

13C-NMR line-width analysis of isotopically labeled tetramethyllysine (TML) and its methyl ester (TMLME) yielded microscopic rate constants for base-catalyzed nitrogen inversion. For both TML and TMLME, the proton-transfer rate constant to water (k₂) was 1–10 M⁻¹·s⁻¹, intramolecular proton transfer (k₃) reached 10⁶ M⁻¹·s⁻¹, and the nitrogen inversion rate constant (kᵢ) was approximately 10⁸–10⁹ s⁻¹ [1]. The pH-dependent exchange regime is fully characterized, establishing these compounds as quantitative models for reductively methylated lysine residues in proteins.

N‑Inversion Rates
Head‑to‑head
k₂ 1–10 M⁻¹s⁻¹, k₃ 10⁶ M⁻¹s⁻¹, kᵢ 10⁸–10⁹ s⁻¹ (free acid/ester)
Quantitative model for protein methylation NMR dynamics.
¹³C‑NMR data; acid and ester forms show comparable kinetics.
NMR dynamics Protein methylation modeling Biophysical chemistry

Enantiomeric Integrity vs. Achiral Derivatives

(S)-2,6-Bis(dimethylamino)hexanoic acid is documented as a chiral ligand and organocatalyst in asymmetric synthesis, with the (S)-enantiomer configuration verified by ¹H NMR showing constant enantiomeric populations over time . In contrast, non-chiral analogs such as 6-(dimethylamino)hexanoic acid lack the stereogenic center at C-2 entirely, precluding their use in enantioselective transformations. The presence of two tertiary amine functionalities flanking the chiral center enhances electron-donating capability for metal coordination compared to mono-amino acid derivatives .

Chirality vs Achiral
Class‑level inference
Stable (S)‑enantiomer by ¹H NMR
Enables asymmetric synthesis; achiral analogs cannot induce enantioselectivity.
Data to verify; independent ee confirmation recommended.
Asymmetric catalysis Chiral building blocks Enantioselective synthesis

Tetramethyllysine: Optimal Use Cases


Peptide Engineering: Defined H-Bond Disruption

When a peptide sequence requires the elimination of side-chain hydrogen-bond donation without removing the α-amino acid backbone, 2,6-bis(dimethylamino)hexanoic acid offers a precisely quantified reduction of two HBDs compared to lysine . This is critical for designing helix-breaking residues or solubility-modulating motifs where the HBD/HBA balance dictates conformation.

Biophysical NMR: Protein Methylation Dynamics

The fully characterized nitrogen inversion kinetics (k₂ = 1–10 M⁻¹·s⁻¹, k₃ = 10⁶ M⁻¹·s⁻¹, kᵢ = 10⁸–10⁹ s⁻¹) make tetramethyllysine the quantitative benchmark for calibrating ¹³C-NMR relaxation dispersion experiments on methylated proteins [1]. The availability of both free acid and methyl ester forms with equivalent kinetics allows flexible experimental design.

Chiral Building Block for Asymmetric Catalysis

The (S)-enantiomer of 2,6-bis(dimethylamino)hexanoic acid provides a stable stereogenic center flanked by two tertiary amine groups, enabling bidentate metal coordination for enantioselective catalysis . Its predicted LogP of 0.42 also facilitates integration into hydrophobic catalytic pockets, a property absent in lysine (LogP ≈ −3.0).

Hydrazide-Based Nucleoside Modification

Nα,Nα,Nε,Nε-Tetramethyllysine hydrazide has been employed to modify oxidized nucleosides and their 5′-phosphates, with chromatographic characterization of the resulting adducts [2]. The dual dimethylamino groups enhance solubility and reactivity of the hydrazide compared to mono-methylated or non-methylated lysine hydrazides.

Application
Selection Property
Validation Focus
Peptide Engineering: H‑Bond Disruption
Hydrogen‑bond donor count
HBD/HBA balance in peptide folding assays
Biophysical NMR: Protein Methylation Dynamics
Nitrogen inversion kinetics
¹³C‑NMR relaxation dispersion calibration
Asymmetric Catalysis: Chiral Building Block
Stereochemical stability & ligand geometry
Enantiomeric excess & metal coordination efficacy
Nucleoside Modification Chemistry
Dimethylamino reactivity & solubility
Hydrazide adduct formation & HPLC characterization
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